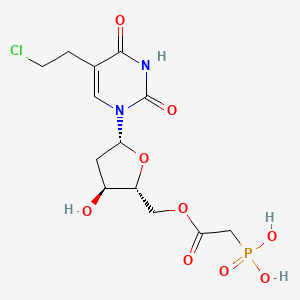
((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phosphonic acid group, a tetrahydropyrimidinyl moiety, and a chlorinated ethyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of ((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the tetrahydropyrimidinyl intermediate, followed by the introduction of the chlorinated ethyl group. The final step involves the attachment of the phosphonic acid group through a series of condensation and esterification reactions. Industrial production methods may employ optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions often result in the replacement of the chlorinated ethyl group with other functional groups.
Scientific Research Applications
((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and interactions. In medicine, it has potential as a therapeutic agent due to its ability to interact with specific molecular targets. Additionally, its unique structure makes it valuable for industrial applications, such as the development of new materials and catalysts.
Mechanism of Action
The mechanism by which ((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group is known to bind to metal ions and enzymes, modulating their activity. The chlorinated ethyl group can participate in covalent bonding with nucleophilic sites on proteins and other biomolecules. These interactions can alter cellular pathways and processes, leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, ((((1-(5-(2-Chloroethyl)-2,4-tetrahydropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)-oxy)-cabonyl)methyl)phosphonic acid stands out due to its unique combination of functional groups. Similar compounds include phosphonic acid derivatives and chlorinated ethyl compounds, but none possess the same intricate structure. This uniqueness makes it a valuable tool for researchers seeking to explore new chemical and biological phenomena.
References
Properties
CAS No. |
115365-24-7 |
|---|---|
Molecular Formula |
C13H18ClN2O9P |
Molecular Weight |
412.71 g/mol |
IUPAC Name |
[2-[[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C13H18ClN2O9P/c14-2-1-7-4-16(13(20)15-12(7)19)10-3-8(17)9(25-10)5-24-11(18)6-26(21,22)23/h4,8-10,17H,1-3,5-6H2,(H,15,19,20)(H2,21,22,23)/t8-,9+,10+/m0/s1 |
InChI Key |
AMMVQRMYXAHTGE-IVZWLZJFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCl)COC(=O)CP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)COC(=O)CP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



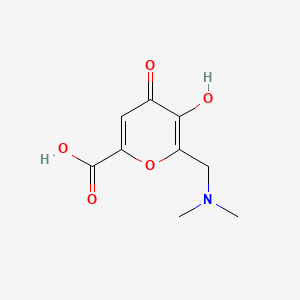
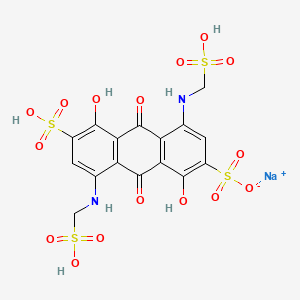
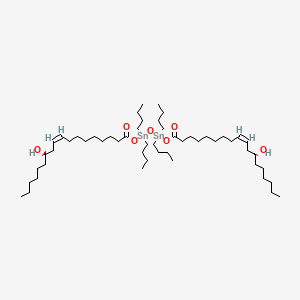
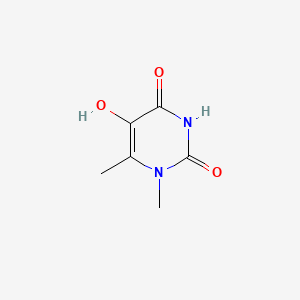
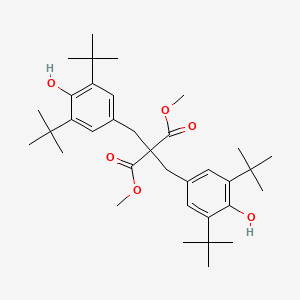
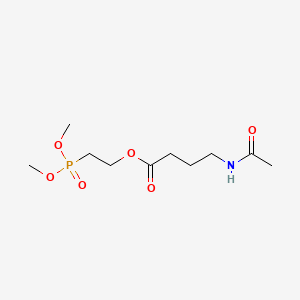

![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12717670.png)
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)
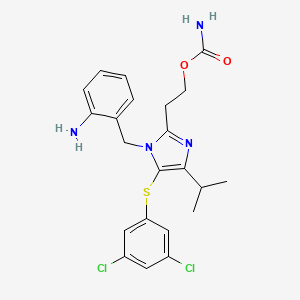
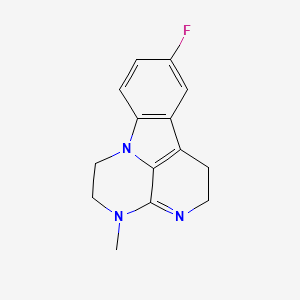
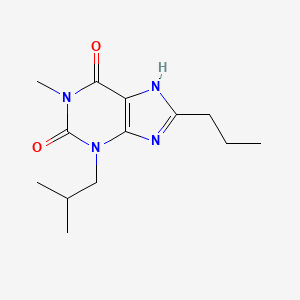
![4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol](/img/structure/B12717707.png)
